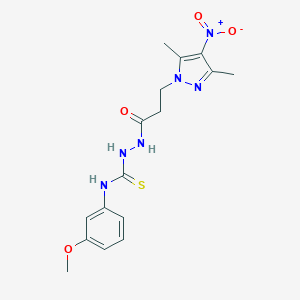![molecular formula C24H21F4N3O2 B456470 [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-propan-2-ylphenyl)-4-quinolinyl]methanone](/img/structure/B456470.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-propan-2-ylphenyl)-4-quinolinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-propan-2-ylphenyl)-4-quinolinyl]methanone is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Convergent Synthesis and Cytotoxicity
- A study by Bonacorso et al. (2016) in the Journal of Fluorine Chemistry focused on synthesizing a series of polysubstituted diheteroaryl methanones, including compounds similar to the specified chemical. They found that compounds with aromatic groups at certain positions showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Antibacterial and Antioxidant Activities
- Golea Lynda (2021) in the ASM Science Journal synthesized derivatives containing pyrazole moieties and found them to exhibit moderate antibacterial and antioxidant activities. The compounds were evaluated against various bacteria and showed moderate activity (Lynda, 2021).
Inhibition of Fructose-1,6-bisphosphatase
- Research by Rudnitskaya et al. (2009) in the Journal of Medicinal Chemistry discovered that certain pyrazole derivatives, including compounds similar to the specified chemical, can act as inhibitors of fructose-1,6-bisphosphatase. This could have implications for metabolic disease treatments (Rudnitskaya et al., 2009).
Synthesis of Bis-(4,5-dihydro-1H-pyrazol-1-yl)methanones
- A study by Bonacorso et al. (2009) in Arkivoc reported the synthesis of a novel series of compounds, including bis-(3-aryl-5trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)methanones, which are related to the specified chemical. The synthesis involved cyclocondensation reactions (Bonacorso et al., 2009).
Potential in Chemotherapy
- Pellei et al. (2023) in the International Journal of Molecular Sciences explored silver complexes based on derivatives of bis(pyrazol-1-yl)acetate ligands, showing significant in vitro antitumor activity. This research highlights the potential of such compounds in chemotherapy (Pellei et al., 2023).
Catalytic Hydrogen Transfer of Ketones
- Soriano et al. (2009) in Inorganica Chimica Acta synthesized Ru(arene) complexes of bispyrazolylazines, demonstrating their efficacy in the catalytic hydrogen transfer processes of ketones (Soriano et al., 2009).
Eigenschaften
Molekularformel |
C24H21F4N3O2 |
|---|---|
Molekulargewicht |
459.4g/mol |
IUPAC-Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H21F4N3O2/c1-13(2)14-7-9-15(10-8-14)19-11-17(16-5-3-4-6-18(16)29-19)22(32)31-24(33,23(27)28)12-20(30-31)21(25)26/h3-11,13,21,23,33H,12H2,1-2H3 |
InChI-Schlüssel |
HSJCLUDQCDKMOW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B456388.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide](/img/structure/B456389.png)
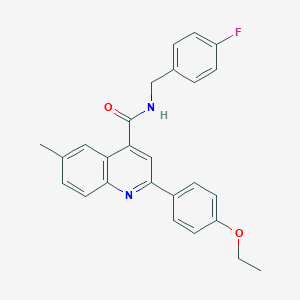
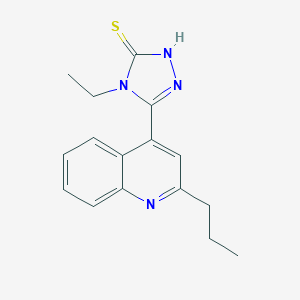
![methyl (13E)-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B456400.png)
![4-nitro-1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B456401.png)
![Propyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B456402.png)
![5-[2-(2,5-dimethylphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456403.png)
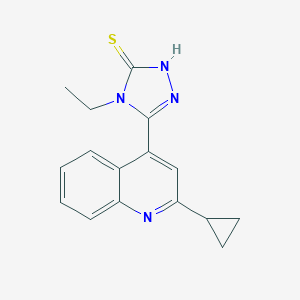
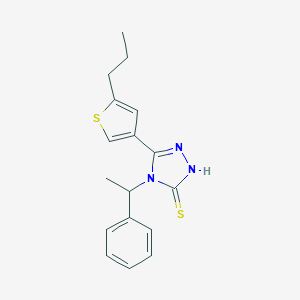
![2-(4-chlorophenoxy)-2-methyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B456408.png)
![4-bromo-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B456409.png)

